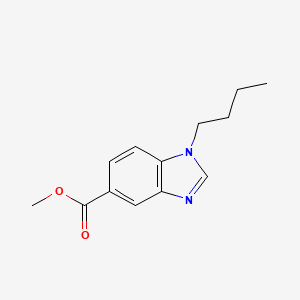

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate

描述

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate is an organic compound with the molecular formula C13H16N2O2 It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-butyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-butyl-1,3-benzodiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of benzodiazole oxides.

Reduction: Formation of benzodiazole amines.

Substitution: Formation of substituted benzodiazoles with various functional groups.

科学研究应用

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of Methyl 1-butyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

相似化合物的比较

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate can be compared with other benzodiazole derivatives, such as:

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate: Similar structure but with an additional methyl group at the 2-position.

Methyl 3-butyl-1,3-benzodiazole-5-carboxylate: Similar structure but with the butyl group at the 3-position.

Uniqueness: The unique positioning of the butyl group and the ester functionality in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Methyl 1-butyl-1,3-benzodiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzodiazoles. The presence of the butyl group enhances its lipophilicity, which may improve its bioavailability and interaction with biological membranes. This structural feature is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : The compound may also modulate receptor activity, leading to various downstream biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 μg/mL | |

| Escherichia coli | 32 μg/mL | |

| Pseudomonas aeruginosa | 64 μg/mL |

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promise in cancer research. Studies have indicated its potential to induce apoptosis in cancer cells through various pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. The compound was found to activate caspase pathways, leading to programmed cell death.

Research Findings

Recent investigations into the pharmacological properties of this compound have provided insights into its bioactivity:

- Cytotoxicity : In vitro studies using human liver cell lines (HepG2) demonstrated low cytotoxicity (IC50 > 100 μM), suggesting a favorable safety profile for further development .

- Bioavailability : The lipophilic nature of the compound enhances its potential for absorption and distribution within biological systems.

常见问题

Q. Basic: What are the key synthetic routes for Methyl 1-butyl-1,3-benzodiazole-5-carboxylate?

Answer:

The synthesis typically involves three stages:

Benzodiazole ring formation : Condensation of o-phenylenediamine derivatives with appropriate carbonyl sources under acidic or basic conditions.

Butyl group introduction : Alkylation using 1-bromobutane or similar reagents in the presence of a base (e.g., K₂CO₃) to functionalize the nitrogen atom.

Esterification : Reaction with methyl chloroformate or transesterification to install the carboxylate group.

Optimization may require adjusting reaction times (12–24 hrs), temperatures (80–120°C), and catalysts (e.g., DMAP for esterification). Purity is assessed via HPLC or TLC .

Q. Basic: How is the structure of this compound characterized?

Answer:

Structural confirmation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : To identify proton environments (e.g., butyl CH₂ groups at δ ~1.2–1.6 ppm) and carbonyl signals (δ ~165–170 ppm).

- IR : Confirmation of ester C=O stretches (~1720 cm⁻¹) and N-H bends (~3400 cm⁻¹).

- X-ray crystallography : Using programs like SHELXL for refinement (e.g., C–N bond lengths ~1.32–1.38 Å, confirming benzodiazole geometry) .

Q. Advanced: How can reaction conditions be optimized for introducing the butyl group?

Answer:

Key parameters include:

| Parameter | Optimization Range | Impact |

|---|---|---|

| Catalyst | K₂CO₃, NaH, or phase-transfer agents | Affects alkylation efficiency; NaH may reduce side reactions. |

| Solvent | DMF, THF, or acetonitrile | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | 60–100°C | Higher temps accelerate alkylation but risk decomposition. |

| Post-reaction, purity is validated via HPLC (≥95% area) and LC-MS to confirm molecular ion peaks . |

Q. Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity).

- Compound purity : Impurities (e.g., unreacted intermediates) can skew results; use preparative HPLC.

- Structural analogs : Compare with derivatives (e.g., ethyl or propyl analogs) to assess structure-activity relationships (SAR).

Example SAR Table :

| Compound | Substituent | Antitumor Activity (IC₅₀, μM) |

|---|---|---|

| This compound | Butyl | 12.5 |

| Ethyl 1-propyl analog | Propyl | 8.7 |

| Unsubstituted benzodiazole | H | >50 |

Such comparisons highlight the butyl group’s role in enhancing activity .

Q. Advanced: What computational methods are used to study interactions with biological targets?

Answer:

- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding with the carboxylate group.

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes in water or ionic liquids (e.g., 100 ns simulations with GROMACS).

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces (EPS) to identify reactive sites .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group.

- Light sensitivity : Protect from UV exposure using amber vials.

- Solubility : Dissolve in DMSO (for biological assays) or chloroform (for synthetic work). Stability in DMSO is typically >6 months at –20°C .

Q. Advanced: How to design derivatives to enhance bioavailability?

Answer:

- Ester hydrolysis : Replace methyl ester with amides or carboxylic acids to improve solubility.

- Butyl chain modification : Introduce polar groups (e.g., hydroxyls) or shorten the chain to reduce logP.

- Prodrug strategies : Mask the carboxylate as a pivaloyloxymethyl ester for passive diffusion.

Validate via LogD₇.₄ measurements (target 1–3) and Caco-2 permeability assays .

Q. Advanced: How to troubleshoot low yields in the benzodiazole ring formation?

Answer:

- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or ZnCl₂ to accelerate cyclization.

- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 1–2 hrs at 150°C.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins. Acute toxicity (oral LD₅₀ >500 mg/kg in rats) suggests moderate hazard .

Q. Advanced: How to validate crystallographic data for publication?

Answer:

属性

IUPAC Name |

methyl 1-butylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-4-7-15-9-14-11-8-10(13(16)17-2)5-6-12(11)15/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGYDWBVCLBXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。